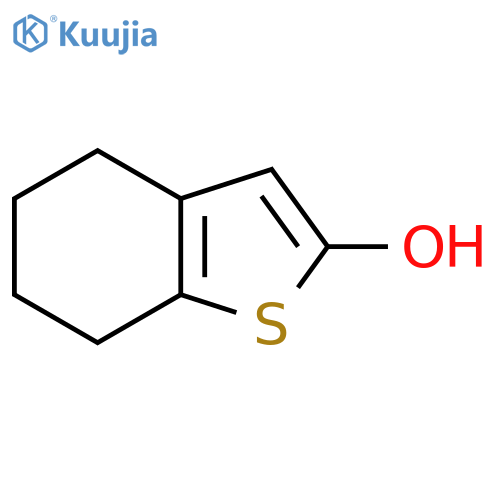Cas no 2229317-10-4 (4,5,6,7-tetrahydro-1-benzothiophen-2-ol)

2229317-10-4 structure
商品名:4,5,6,7-tetrahydro-1-benzothiophen-2-ol
4,5,6,7-tetrahydro-1-benzothiophen-2-ol 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-tetrahydro-1-benzothiophen-2-ol
- 2229317-10-4
- EN300-1736203
-
- インチ: 1S/C8H10OS/c9-8-5-6-3-1-2-4-7(6)10-8/h5,9H,1-4H2
- InChIKey: UTYJRPPFIHCRCD-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=C1CCCC2)O
計算された属性
- せいみつぶんしりょう: 154.04523611g/mol
- どういたいしつりょう: 154.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4,5,6,7-tetrahydro-1-benzothiophen-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736203-0.5g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-1g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-5g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-10.0g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1736203-5.0g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1736203-10g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 10g |
$6082.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-1.0g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1736203-0.25g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-0.1g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1736203-2.5g |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol |
2229317-10-4 | 2.5g |
$2771.0 | 2023-09-20 |
4,5,6,7-tetrahydro-1-benzothiophen-2-ol 関連文献
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
2229317-10-4 (4,5,6,7-tetrahydro-1-benzothiophen-2-ol) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 61549-49-3(9-Decenenitrile)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
